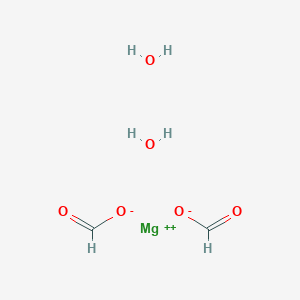

Magnesium formate dihydrate

Description

Historical Context and Evolution of Research on Metal Formates

The study of metal formates is part of the broader history of crystallography and the investigation of the relationship between chemical composition and crystal structure. illinois.edu Early research in the 18th and 19th centuries laid the groundwork by establishing that salts, including formates, crystallize into specific, predictable geometric forms. illinois.edu The development of X-ray diffraction in the early 20th century revolutionized this field, allowing scientists to determine the precise arrangement of atoms within a crystal lattice. scielo.br

Research into metal formates gained momentum as their diverse structures and properties were uncovered. For instance, sodium formate (B1220265) was identified on heritage objects as early as 1960, sparking interest in the formation and behavior of these salts in various environments. researchgate.netscispace.com The study of rare earth formates and their crystal structures further expanded the understanding of this class of compounds. acs.org

The crystal structure of magnesium formate dihydrate itself was first characterized in the mid-20th century. smolecule.com A significant publication by Osaki, Nakai, and Watanabe in 1964 detailed its monoclinic crystal structure, providing a foundational understanding of its atomic arrangement. jst.go.jpcrystallography.netarizona.edu This early work was later refined, with redeterminations of the crystal structure at different temperatures, confirming the essential findings of the initial studies and providing more accurate atomic parameters. researchgate.net The evolution of research has progressed from basic structural characterization to the investigation of its physical and chemical properties, such as its thermal decomposition behavior, which was studied in detail in the late 1970s. wikipedia.org

Significance of this compound in Chemical Science

This compound holds significance in several areas of chemical science due to its specific properties and applications. It is recognized for its role as a biomolecule precipitant, which is particularly valuable in the field of protein crystallization. biofuranchem.comhamptonresearch.com This application is crucial for determining the three-dimensional structure of proteins, a cornerstone of modern structural biology and drug design.

In materials science, this compound serves as a precursor for the synthesis of other materials. For example, its thermal decomposition yields magnesium oxide, and this process is of interest for producing magnesium oxide nanomaterials. smolecule.comsmolecule.com It has also been investigated for its potential in creating metal-organic frameworks (MOFs), which are materials with microporous structures that have outstanding properties for applications like carbon dioxide capture. biofuranchem.comsmolecule.com

Furthermore, the compound is used in analytical chemistry and has been employed in the development of methods for determining pesticides in fruits and vegetables. chemicalbook.comsigmaaldrich.com Its role as a pH regulator and its use in organic syntheses are also noteworthy. wikipedia.orgbiofuranchem.com In the context of industrial applications, it has been explored as an additive in CaO-activated fly ash systems, where it enhances strength by increasing the dissolution of calcium oxide. biofuranchem.comresearchgate.net

Scope of Current Academic Investigations

Contemporary research on this compound continues to explore and expand upon its known properties and applications. A significant area of investigation is its thermal behavior. Studies have detailed its dehydration and decomposition processes, noting that it loses its water molecules at approximately 105°C to form the anhydrous version, which then decomposes at around 500°C to produce magnesium oxide. smolecule.comwikipedia.orgsmolecule.com The thermal decomposition of related perovskite-like formates containing magnesium has also been a subject of recent study, providing insights into the degradation mechanisms of these complex materials. mdpi.com

The crystal structure of this compound and its anhydrous forms remain a topic of interest. Solvothermal synthesis techniques have been used to create single crystals of anhydrous magnesium formate, revealing different polymorphic forms with unique chain-like structures. wiley.comacs.org The effect of doping this compound with other elements is another avenue of current research. For example, studies on magnesium-doped strontium formate dihydrate have shown that the inclusion of magnesium can alter the crystal lattice and other physicochemical properties of the host material. e-journals.inresearchgate.net

Additionally, investigations into the interactions of this compound with other compounds are ongoing. Its influence on the thermal decomposition of other metal formates has been observed, and it is being studied for its potential as a catalyst or reactant in various chemical processes. smolecule.com The compound's role in more complex systems, such as its effect on the pyrolysis of lignin (B12514952) to produce bio-oil, highlights the expanding scope of research into this versatile chemical. biofuranchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Mg(HCOO)₂·2H₂O |

| Molecular Weight | 150.37 g/mol |

| Appearance | White crystalline powder |

| CAS Number | 6150-82-9 |

| Crystal System | Monoclinic |

| Dehydration Temperature | ~105 °C |

This table presents a summary of the key physicochemical properties of this compound based on aggregated data from multiple sources. smolecule.comwikipedia.orgcymitquimica.com

Table 2: Crystal Structure Data for this compound

| Parameter | 130 K | 293 K |

|---|---|---|

| Cell Dimensions | ||

| a (Å) | 8.636 | 8.691 |

| b (Å) | 7.147 | 7.181 |

| c (Å) | 9.324 | 9.395 |

| β (°) | 97.64 | 97.60 |

| Space Group | P2₁/c | P2₁/c |

This table provides a comparison of the unit cell parameters of this compound at two different temperatures, as determined by X-ray diffraction. Data sourced from a 1976 redetermination study. researchgate.net

Properties

IUPAC Name |

magnesium;diformate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Mg.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEHGXYXBKVHLW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210484 | |

| Record name | Magnesium formate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Soluble in water; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Magnesium formate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6150-82-9 | |

| Record name | Magnesium formate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium formate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM FORMATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z0F17XFMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies

Established Synthetic Routes for Magnesium Formate (B1220265) Dihydrate

The most common and well-established methods for synthesizing magnesium formate dihydrate involve direct acid-base reactions and crystallization from aqueous solutions. These methods are valued for their simplicity and reliability.

Reaction of Magnesium Oxide with Formic Acid

MgO + 2HCOOH + H₂O → Mg(HCOO)₂·2H₂O

This process is often carried out by reacting anhydrous magnesium oxide with a concentrated solution of formic acid. The reaction can be vigorous, initially producing a turbid mixture which, upon cooling, yields crystals of this compound. smolecule.com It has also been noted that magnesium carbonate (MgCO₃) can be used as an alternative magnesium source, reacting with aqueous formic acid to produce the desired product. researchgate.netscite.ai

| Reactants | Product | Key Observation |

| Magnesium Oxide (MgO) | This compound | Vigorous reaction, forms a turbid mixture that crystallizes on cooling. smolecule.com |

| Magnesium Carbonate (MgCO₃) | This compound | An alternative to magnesium oxide for synthesis. researchgate.netscite.ai |

Crystallization from Aqueous Solutions

This compound is readily formed when crystallized from an aqueous solution containing magnesium and formate ions. wikipedia.org This method is fundamental to purifying the compound and obtaining well-defined crystals. The solubility of magnesium formate in water is temperature-dependent, a property that is exploited during crystallization. For instance, its solubility increases from 14 g/100g at 0°C to 20.5 g/100g at 80°C, allowing for crystallization by cooling a saturated solution. wikipedia.org The quality of the resulting crystals can be high, making this method suitable for applications requiring high-purity material, such as in protein crystallization. hamptonresearch.com

Advanced Synthesis Techniques and Their Influence on Material Properties

To meet the demands of modern applications, advanced synthesis techniques have been developed. These methods offer greater control over the physical and chemical properties of this compound, such as crystal size, morphology, and purity.

Solvothermal Synthesis Approaches

Solvothermal synthesis involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point. This technique has been successfully applied to the synthesis of magnesium formate compounds. For instance, the reaction of magnesium(II) salts with formic acid in a mixture of N,N-dimethylformamide (DMF) and water at 140°C can yield different products depending on the solvent ratio. acs.orgresearchgate.net When the water content is high, the orthorhombic dihydrate form, Mg(HCOO)₂·2H₂O, is the primary product. acs.orgresearchgate.net This method can also produce anhydrous forms of magnesium formate under different conditions. wiley.com The use of DMF as a solvent is notable, as its hydrolysis can produce formate anions and dimethylammonium cations that can be incorporated into the resulting structure. researchgate.net

| Synthesis Method | Conditions | Outcome |

| Solvothermal | Magnesium(II) salt, formic acid, DMF/H₂O (high water content), 140°C | Orthorhombic Mg(HCOO)₂·2H₂O. acs.orgresearchgate.net |

| Solvothermal | Magnesium(II) salt, formic acid, DMF/H₂O ("dilute" conditions), 140°C | Anhydrous phase Mg(HCOO)₂(HCOOH) ⊃ (CH₃)₂NH. acs.orgresearchgate.net |

Solid-State Synthesis Considerations

Solid-state synthesis offers a solvent-free alternative for producing magnesium formate. One such approach involves the solid-vapor reaction between magnesium oxide (MgO) and formic acid vapor. researchgate.net This method has been explored for the synthesis of ultramicroporous α-magnesium formate and highlights the importance of a structure-directing agent in the process. researchgate.net The thermal decomposition of this compound is another relevant solid-state process. Upon heating, the dihydrate loses its water molecules at around 105°C to form the anhydrous salt, which then decomposes to magnesium oxide at approximately 500°C. wikipedia.org

Control of Crystallization Parameters for Targeted Morphologies and Purity

The ability to control the crystallization process is essential for tailoring the properties of this compound for specific applications. Factors such as supersaturation, temperature, pH, and the presence of additives can significantly influence the resulting crystal morphology and purity. For example, in the context of protein crystallization, highly pure and sterile-filtered solutions of this compound are used to formulate crystallization screens. hamptonresearch.comhamptonresearch.com The precise control over reagent concentrations and the use of ultrapure water are critical in these applications to avoid the formation of unwanted inorganic crystals and to promote the growth of high-quality protein crystals. hamptonresearch.comhamptonresearch.com The morphology of the crystals can also be predicted using computational models like the Bravais-Friedel-Donnay-Harker (BFDH) model, which can aid in understanding and controlling the crystal growth process. researchgate.net

Optimization of Growth Parameters

The successful synthesis of high-quality this compound crystals is contingent upon the precise control and optimization of various growth parameters. Research into the crystallization of similar metal formates, such as magnesium-doped strontium formate dihydrate, provides insight into key parameters. In one such study, the slow evaporation method was employed, and the optimal temperature for the growth of well-defined crystals was determined to be 40°C. e-journals.in At this temperature, crystals of good quality and transparency appeared within approximately 48 hours, developing into larger crystals over a period of 8 to 10 days. e-journals.in

The optimization of crystallization conditions is also a critical aspect of macromolecular crystallography, where this compound is frequently used as a reagent in screening kits. wooster.educam.ac.ukpasteur.fr In this context, optimization involves varying buffer composition, pH, and precipitant concentration to achieve diffraction-quality crystals. wooster.edu For instance, studies on the crystallization of proteins have shown that this compound is among the reagents that can produce consistent crystal "hits". wooster.edu

Further research has explored the impact of temperature cycling strategies on crystallization efficiency. Comparing a constant temperature environment to a cycling temperature protocol can yield a higher number of successful crystallization conditions, known as "hits." This suggests that dynamic temperature changes can be a crucial parameter to optimize for successful crystal growth.

Table 1: Effect of Temperature Strategy on Protein Crystallization Hits using this compound A comparison of the number of crystallization "hits" obtained using a constant temperature versus a cycling temperature strategy with this compound as a component of the crystallization solution.

| Crystallization Condition | Temperature Strategy | Number of Hits |

| This compound | Cycling Temperature | 10 |

| This compound | Constant Temperature | 9 |

Data sourced from a study on improving protein crystallization screening efficiency. acs.org

Effect of Temperature and Concentration on Crystal Growth

Temperature and concentration are fundamental parameters that significantly influence the crystal growth of this compound by directly affecting its solubility and the supersaturation of the growth solution.

The solubility of magnesium formate in water increases steadily with temperature. This relationship is crucial for methods like slow evaporation, where a saturated or near-saturated solution at a higher temperature is allowed to cool or evaporate, leading to supersaturation and subsequent crystal formation. The precise control of temperature can, therefore, dictate the rate of crystal growth and the final crystal size. For example, inconsistent laboratory temperatures have been noted to negatively impact the consistency of crystallization results. wooster.edu Studies have documented the solubility of magnesium formate across a range of temperatures, providing essential data for designing crystallization experiments. nist.gov

Table 2: Solubility of Magnesium Formate in Water at Different Temperatures This table shows the mass of anhydrous magnesium formate (g1) that dissolves in 100 grams of water (g2) at various temperatures. The solid phase in equilibrium with the solution is this compound (Mg(CHO₂)₂·2H₂O).

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 14.0 |

| 10 | 14.1 |

| 20 | 14.4 |

| 30 | 15.0 |

| 40 | 15.9 |

| 50 | 16.8 |

| 60 | 18.0 |

| 70 | 19.2 |

| 80 | 20.6 |

| 90 | 22.2 |

| 100 | 24.0 |

Data sourced from the IUPAC-NIST Solubilities Database. nist.gov

The concentration of the reactants also plays a critical role in determining the final product. For instance, in solvothermal synthesis methods involving magnesium salts and formic acid in a mixed solvent system like N,N-dimethylformamide (DMF) and water, the relative concentration of water is a decisive factor. acs.org When the water content is high, the orthorhombic dihydrate form, Mg(HCOO)₂·2H₂O, is the primary product. acs.org Conversely, under more "dilute" conditions (lower relative water content), an anhydrous phase can be formed. acs.org This demonstrates that the concentration of the solvent components directly governs the hydration state of the resulting magnesium formate crystals.

Spectroscopic Investigations

Vibrational Spectroscopy (Infrared and Raman)

The formate (B1220265) ion (HCOO⁻) possesses six fundamental vibrational modes. These modes, which involve the stretching and bending of C-H and COO⁻ groups, are sensitive to the crystalline environment and the nature of the metal-ion coordination. Analysis of the infrared spectra of magnesium formate dihydrate reveals that the spectral regions between 1300–1400 cm⁻¹ are particularly sensitive to the metal ion environment researchgate.net. This region includes the symmetric COO⁻ stretching (ν₂) and the C-H in-plane bending (ν₅) modes.

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| ν₁(C-H) | C-H stretching | ~2840 |

| ν₄(COO⁻) | Antisymmetric COO⁻ stretching | ~1570-1610 |

| ν₂(COO⁻) | Symmetric COO⁻ stretching | ~1360-1380 |

| ν₅(C-H) | In-plane C-H bending (rocking) | ~1370-1390 |

| ν₃(COO⁻) | O-C-O bending (scissoring) | ~770 |

| ν₆(C-H) | Out-of-plane C-H bending (wagging) | ~1070 |

Note: The exact positions of these bands for this compound may vary. The symmetric stretching and C-H bending modes often overlap in the 1300-1400 cm⁻¹ region.

The dihydrate formulation of magnesium formate indicates the presence of two water molecules per formula unit, which are integral to the crystal structure and are involved in hydrogen bonding. The analysis of O-H vibrations in the infrared spectrum provides significant information about the strength and nature of these hydrogen bonds.

The O-H stretching region, typically found between 3200 and 3500 cm⁻¹, is highly sensitive to the coordination environment of the magnesium ion researchgate.net. The strength of the metal-water interaction directly influences the hydrogen bond strength. A stronger coordination of the water molecule's oxygen atom to the magnesium ion (the Mg-OH₂ bond) weakens the internal O-H covalent bonds. This weakening, or polarization, increases the acidity of the hydrogen atoms, leading to stronger hydrogen bonds with the formate oxygen atoms. Consequently, stronger hydrogen bonds cause a greater shift of the O-H stretching frequency to lower wavenumbers (a red shift).

Studies on isotopically isolated HDO molecules within the crystal lattice (by crystallizing the salt from a mixture of H₂O and D₂O) are particularly revealing. The uncoupled O-D stretching vibration, observed in the 2300–2500 cm⁻¹ range, is a sharp and sensitive probe of the local hydrogen-bonding environment researchgate.net. The position of this ν(OD) band can be directly correlated with the O···O distances of the hydrogen bonds, providing a quantitative measure of their strengths.

The introduction of dopant ions into a crystal lattice can induce changes in its vibrational spectra by altering local symmetry, bond strengths, and atomic masses. While specific studies on doped this compound are scarce, research on analogous systems, such as magnesium-doped strontium formate dihydrate, provides valuable insights.

In studies of strontium formate dihydrate doped with magnesium ions, Fourier Transform Infrared (FTIR) spectroscopy revealed that the fundamental vibrational modes of the formate ion were largely unaffected by the presence of the Mg²⁺ dopant. This suggests that there is no significant chemical interaction between the formate ion and the dopant in that particular crystal system. The primary role of the dopant was to substitute for the host metal ion in the lattice, which, while affecting some bulk crystal properties, did not appear to alter the internal vibrations of the formate ligand itself.

Thermal Analysis Techniques

Thermal analysis methods are essential for determining the thermal stability, dehydration, and decomposition pathways of hydrated salts like this compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA curve for this compound shows distinct stages of mass loss corresponding to dehydration and subsequent decomposition.

The thermal decomposition process occurs in distinct stages:

Dehydration: The first stage involves the loss of the two molecules of water of crystallization. This process typically begins around 105 °C and results in the formation of anhydrous magnesium formate, Mg(HCOO)₂ wikipedia.org.

Decomposition: The anhydrous salt remains stable up to a higher temperature, after which it decomposes into the final solid product, magnesium oxide (MgO) wikipedia.org. This decomposition is a more complex process that occurs at temperatures around 430-500 °C wikipedia.orgresearchgate.net.

The theoretical mass loss for each stage can be calculated based on the stoichiometry of the reactions:

Dehydration: Mg(HCOO)₂·2H₂O(s) → Mg(HCOO)₂(s) + 2H₂O(g) Decomposition: Mg(HCOO)₂(s) → MgO(s) + H₂O(g) + CO(g) + H₂(g) + CO₂(g) (products may vary)

| Decomposition Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) |

|---|---|---|---|

| 1 | ~105 - 200 | Loss of 2 water molecules (Dehydration) | 23.96% |

| 2 | ~430 - 500 | Decomposition of anhydrous salt to MgO | 49.21% (from anhydrous) / 37.42% (from dihydrate) |

To identify the gaseous products released during the different stages of thermal decomposition, TGA is often coupled with other analytical techniques, such as Differential Thermal Analysis (DTA) and Mass Spectrometry (MS). This combined technique, known as TGA-DTA-MS, provides simultaneous information on mass loss, thermal events (endothermic or exothermic), and the chemical nature of the evolved gases.

Studies using simultaneous DTA/mass spectrometry have elucidated the decomposition pathway of this compound researchgate.net.

Dehydration Step: The first mass loss step, corresponding to an endothermic peak in the DTA curve, is associated with the evolution of water (H₂O), confirming the dehydration process.

Decomposition Step: The high-temperature decomposition of the anhydrous magnesium formate is more complex. The evolved gas analysis reveals the release of several species. The primary gaseous products identified are typically water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The formation of these gases indicates the breakdown of the formate structure, leading to the final stable residue of magnesium oxide (MgO). The process is marked by a significant endotherm in the DTA curve around 430 °C, which may change to an exotherm in the presence of air due to oxidative processes researchgate.net.

Elemental and Compositional Analysis

Energy Dispersive X-ray Analysis (EDAX), also known as Energy Dispersive X-ray Spectroscopy (EDS), is a powerful analytical technique used to determine the elemental composition of a sample. The method involves bombarding the sample with a focused beam of electrons, which excites electrons in the atoms of the sample. When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. By detecting and analyzing the energy of these emitted X-rays, the elemental makeup of the sample can be identified.

In the case of this compound (C₂H₆MgO₆), an EDAX spectrum would be expected to show significant peaks for Carbon (C), Oxygen (O), and Magnesium (Mg). The relative intensities of these peaks can provide semi-quantitative information about the elemental composition of the sample. It is important to note that hydrogen (H) is not detectable by standard EDAX analysis.

Below is a table representing typical elemental analysis data that could be obtained from an EDAX measurement of a magnesium-containing compound like magnesium oxide, which confirms the presence of magnesium and oxygen.

Table 1: Representative EDAX Data for Elemental Composition of Magnesium Oxide (MgO)

| Element | Weight % | Atomic % |

|---|---|---|

| Magnesium (Mg) | 44.61 | 34.64 |

| Oxygen (O) | 55.39 | 65.36 |

This data is illustrative and represents the analysis of magnesium oxide, a related compound, to demonstrate the application of the EDAX technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. While specific NMR data for this compound is limited, insights can be gained from studies on related compounds, such as other metal formates and hydrated magnesium salts.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, two primary types of protons would be expected: those of the formate ion (HCOO⁻) and those of the water of hydration (H₂O).

The proton of the formate ion is expected to appear as a singlet in a distinct region of the spectrum. For comparison, the ¹H NMR spectrum of formic acid in aqueous solution shows a signal at approximately 8.45 ppm. In the solid state, the chemical shift of the formate proton in α-magnesium formate has been reported, providing a valuable reference for the dihydrate form.

The protons of the water molecules of hydration will also give rise to signals in the ¹H NMR spectrum. The chemical shift of these protons can be influenced by their coordination to the magnesium ion and their involvement in hydrogen bonding within the crystal lattice. Studies on various hydrated magnesium minerals have shown that the chemical shifts of water protons can vary, but they typically appear in a range of 4.0 to 7.0 ppm. nih.gov The presence of multiple water environments within the crystal structure could potentially lead to more than one signal or a broadened peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would be characterized by a single resonance corresponding to the carbon atom of the formate ion. The chemical shift of this carbon is sensitive to its electronic environment. In aqueous solutions of formic acid, the ¹³C NMR signal appears at approximately 177.1 ppm. For solid α-magnesium formate, the isotropic chemical shift has also been characterized, which would be expected to be similar for the dihydrate form.

The following table summarizes the expected chemical shifts for the different nuclei in this compound, based on data from related systems.

Table 2: Expected NMR Chemical Shifts (δ) for this compound in Related Systems

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Formate (HCOO⁻) | ~8.5 |

| ¹H | Water of Hydration (H₂O) | 4.0 - 7.0 |

| ¹³C | Formate (HCOO⁻) | ~177 |

These values are approximations based on data from formic acid, α-magnesium formate, and other hydrated magnesium compounds and are intended to be representative.

Thermal Decomposition Studies

Decomposition Pathways and Intermediate Species Identification

The thermal decomposition of magnesium formate (B1220265) dihydrate follows a sequential pathway that involves the initial loss of water molecules, followed by the breakdown of the anhydrous salt into a solid residue and gaseous products.

Dehydration Processes and Anhydrous Formate Formation

The initial step in the thermal decomposition of magnesium formate dihydrate is the elimination of its two water molecules of hydration. This dehydration process typically occurs at approximately 105°C, yielding anhydrous magnesium formate. smolecule.comwikipedia.orgsmolecule.com However, some studies have noted a broader temperature range for dehydration, between 160°C and 220°C. smolecule.comsmolecule.com The product of this stage is the anhydrous form of magnesium formate. wikipedia.org The reaction can be represented as:

Mg(HCOO)₂·2H₂O(s) → Mg(HCOO)₂(s) + 2H₂O(g)

Following dehydration, annealing the resulting amorphous intermediate phase leads to the formation of crystalline β-magnesium formate. wiley.com

Subsequent Decomposition to Metal Oxides and Gaseous Products

Upon further heating, the anhydrous magnesium formate undergoes decomposition. This secondary stage typically commences at around 500°C and results in the formation of magnesium oxide (MgO) as the solid end product. smolecule.comwikipedia.org The gaseous products evolved during this phase can include carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen (H₂). smolecule.com One representation of this decomposition reaction is:

2Mg(HCOO)₂(s) → MgO(s) + 2CO₂(g) + CO(g) + H₂(g) smolecule.com

Studies on related perovskite-like formates containing magnesium have also confirmed that the final decomposition product is magnesium oxide. mdpi.com The decomposition process for these complex formates occurs in multiple steps, with the release of various gaseous species, including carbon dioxide, formic acid, carbon monoxide, and water. mdpi.com

Mechanistic Investigations of Thermal Degradation

The mechanisms governing the thermal decomposition of magnesium formate are complex and can be significantly influenced by the surrounding environment, including surface interactions and the presence of support materials. Kinetic studies have sought to quantify the energy barriers associated with these decomposition steps.

Role of Surface Interactions on Decomposition Mechanisms

Surface interactions play a crucial role in the decomposition of formates. When magnesium formate is decomposed on a magnesium oxide surface, the reaction of surface Mg²⁺ ions with formate ions from the dissociated magnesium formate leads to the initial release of carbon dioxide. brandeis.edu In more complex systems, such as the decomposition of formic acid on zinc oxide surfaces, the lattice metal atoms interact with the C-H bond of the adsorbed formate anion, leading to its cleavage and the formation of adsorbed carbon dioxide. capes.gov.br This highlights the catalytic role that the solid surface can play in the decomposition process. The stability of electrolyte solvents in magnesium-ion systems is also examined in the context of bulk conditions, absent of explicit surface interactions, suggesting that surface effects are a critical variable. frontiersin.org

Influence of Support Materials (e.g., Zeolites, Metal Oxides) on Decomposition

The nature of the support material can significantly alter the decomposition pathway of magnesium formate. brandeis.edu For instance, when supported on HZSM-5 zeolite, the zeolite acts as a dehydration catalyst, promoting the formation of carbon monoxide and water at lower temperatures. brandeis.edu Modifying this zeolite with phosphorus can partially suppress methanation reactions. brandeis.edu

When supported on alumina (B75360) (Al₂O₃), the dehydrogenation of the formate ion occurs on the surface of the alumina. brandeis.edu On activated carbon (AC), strong adsorption of carbon dioxide is observed. brandeis.edu The use of zeolites as supports for nickel catalysts in CO₂ methanation has also been explored, with magnesium acting as a promoter. researchgate.net The addition of magnesium oxide to natural zeolites has been shown to enhance CO₂ sorption capacity by creating more basic active sites. mdpi.com These findings underscore the significant impact that support materials have on the products and mechanisms of decomposition.

Activation Energies and Kinetic Studies of Decomposition Steps

Kinetic studies provide quantitative insights into the energy requirements of the decomposition process. An early study on the solid-state thermal decomposition of this compound reported an activation energy of 54.0 kcal/mole for the reaction. scispace.com

The table below summarizes key findings related to the thermal decomposition of this compound.

| Decomposition Stage | Process | Temperature Range (°C) | Products | Activation Energy (kcal/mol) | Reference |

| Stage 1 | Dehydration | ~105 or 160-220 | Anhydrous Magnesium Formate, Water | Not specified | smolecule.comwikipedia.orgsmolecule.com |

| Stage 2 | Decomposition | ~500 | Magnesium Oxide, Carbon Dioxide, Carbon Monoxide, Hydrogen | 54.0 | smolecule.comwikipedia.orgscispace.com |

Comparative Thermal Stability within Metal Formate Series

The thermal stability of metal formates is significantly influenced by the nature of the metal cation. Studies comparing different series of metal formates, such as alkaline earth metals and various divalent transition metals, reveal distinct trends in their decomposition temperatures. These trends are often related to factors like the ionic radius, electronegativity, and the polarizing power of the metal cation, which in turn affect the strength of the metal-oxygen bond within the formate structure.

Alkaline Earth Metal Formates:

The thermal decomposition of alkaline earth metal formates (Group 2) generally shows a trend related to the size of the cation. Typically, the decomposition process for the hydrated salts begins with one or more dehydration steps, followed by the decomposition of the anhydrous formate to the corresponding metal carbonate or oxide. For instance, calcium formate is known to decompose starting around 400°C. zbaqchem.comyixinchemical.com Barium formate decomposes to barium carbonate at approximately 500°C. rsc.org The final decomposition products for strontium and barium formates are the respective metal carbonates. mdpi.com

Interactive Data Table: Decomposition of Alkaline Earth Metal Formates

| Compound | Decomposition Onset (°C) | Final Product |

| Calcium Formate | ~400 | Calcium Carbonate |

| Strontium Formate | Not specified | Strontium Carbonate |

| Barium Formate | ~500 | Barium Carbonate |

Note: Decomposition temperatures can vary based on experimental conditions such as heating rate and atmosphere.

Divalent Transition Metal Formates:

A comparative study on the thermal decomposition of a series of perovskite-like metal formates with the general formula [CH₃NH₃][M(HCOO)₃], where M is a divalent metal such as Mg, Mn, Co, Ni, Cu, or Zn, provides insight into their relative thermal stabilities under a nitrogen atmosphere. mdpi.com The decomposition of these compounds is a multi-step process, but the initial decomposition temperature is a key indicator of the compound's stability.

The study revealed that the anhydrous magnesium formate (Mg(HCOO)₂) intermediate is stable in the temperature range of 280–370°C before it decomposes. mdpi.com The anhydrous manganese formate (Mn(HCOO)₂) intermediate is stable between 280–340°C. mdpi.com The final products of decomposition vary, with some metals yielding oxides (MgO, MnO, ZnO) and others producing the pure metal or a mixture of metal and metal oxide (Co, Ni, Cu). mdpi.com

The stability of these formates does not follow a simple monotonic trend across the series but is influenced by the specific electronic configuration and reduction potential of the metal cation. mdpi.com For example, the nickel-containing compound showed the highest initial decomposition temperature, while the copper-containing one had the lowest. mdpi.com

Interactive Data Table: Comparative Thermal Stability of [CH₃NH₃][M(HCOO)₃]

| Metal (M) | Stability Range of Anhydrous Intermediate M(HCOO)₂ (°C) | Onset of Initial Decomposition (°C) | Final Decomposition Product(s) |

| Mg | 280–370 | 200 | MgO |

| Mn | 280–340 | 180 | MnO |

| Co | Not isolated | 215 | Co, CoO |

| Ni | Not isolated | 230 | Ni |

| Cu | Not isolated | 150 | Cu |

| Zn | Not isolated | 160 | ZnO |

Data sourced from a study on perovskite-like formates under a nitrogen atmosphere. The stability range refers to the isolated anhydrous intermediate during the decomposition of the perovskite structure. mdpi.com

Coordination Chemistry Insights

Magnesium(II) Coordination Environment

In magnesium formate (B1220265) dihydrate, the magnesium(II) ion is situated in a six-coordinate environment, consistently adopting an octahedral geometry. This arrangement is a common feature for Mg(II) complexes, reflecting the ion's preference for maximizing its coordination number while minimizing ligand-ligand repulsion.

The magnesium(II) ion possesses a noble gas electron configuration ([Ne]) with no d-electrons. Consequently, the application of Ligand Field Theory (LFT) to understand the electronic properties of the Mg(II) center in this octahedral field is straightforward. In transition metal complexes, LFT explains the splitting of d-orbitals into lower energy (t₂g) and higher energy (eg) sets upon the influence of the ligand field. However, for Mg(II), with its empty d-orbitals, there are no electrons to populate these levels.

Therefore, the concept of ligand field stabilization energy (LFSE) is not applicable in the traditional sense. The stability of the [Mg(O)₆] octahedron is primarily dictated by electrostatic interactions between the positive Mg²⁺ ion and the lone pairs of electrons on the six coordinating oxygen atoms from the formate and water ligands, as well as by the steric considerations of arranging six ligands around the central metal ion. The octahedral geometry represents the most electrostatically favorable arrangement for six ligands of similar size around a central metal ion.

The bonding between the magnesium(II) ion and the oxygen atoms of the formate and water ligands is predominantly ionic in character. This is expected given the significant difference in electronegativity between magnesium and oxygen. The Mg²⁺ ion acts as a Lewis acid, accepting electron density from the oxygen atoms, which act as Lewis bases.

The crystal structure of magnesium formate dihydrate reveals two distinct magnesium atoms, each with a slightly different coordination environment, leading to variations in the Mg-O bond lengths. These differences in bond lengths within the coordination sphere are indicative of the subtle electronic and steric influences of the different types of coordinating oxygen atoms (from formate and water).

Formate Ligand Coordination Modes

In the solid-state structure of this compound, the formate ligand primarily acts as a monodentate ligand, coordinating to the magnesium(II) ion through one of its oxygen atoms. researchgate.net This mode of coordination is common for carboxylates. While the resonance structure of the formate ion delocalizes the negative charge over both oxygen atoms, in this compound, one oxygen atom forms a direct bond with the magnesium center.

Although not observed as the primary coordination mode in the solid state of this specific compound, the potential for bidentate coordination of the formate ligand exists. nih.gov In a bidentate mode, both oxygen atoms of the formate ion would coordinate to the same metal center, forming a four-membered chelate ring. The prevalence of the monodentate mode in this compound suggests that the formation of a strained four-membered ring is less favorable than the bridging role the formate ligand plays in the extended crystal lattice.

Water molecules play a crucial role in completing the octahedral coordination sphere of the magnesium(II) ions in this compound. nih.gov Each magnesium ion is coordinated to a specific number of water molecules, which occupy some of the six available coordination sites. The oxygen atoms of these water molecules act as neutral ligands, donating a lone pair of electrons to the magnesium ion.

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is not solely defined by the coordination of the magnesium ions but is also significantly influenced by a network of intermolecular hydrogen bonds. researchgate.net This network is responsible for holding the individual coordination polyhedra together to form a stable three-dimensional lattice.

The coordinated water molecules are pivotal in this hydrogen-bonding network, acting as both hydrogen bond donors (through their hydrogen atoms) and acceptors (through their oxygen atoms). They form hydrogen bonds with the non-coordinating oxygen atoms of the formate ligands and with other water molecules. This extensive network of hydrogen bonds creates a robust structure, contributing to the compound's stability in the solid state. The packing of the [Mg(HCOO)₂(H₂O)₂] units is thus a result of the interplay between the primary coordination bonds and these secondary, but equally important, hydrogen-bonding interactions. researchgate.net

Synergistic Effects of Metal-Water Interactions on Hydrogen Bonding

In the crystal lattice of this compound, the strength of the hydrogen bonds is significantly influenced by the interaction between the magnesium ion and the coordinated water molecules. researchgate.netresearchgate.net This phenomenon is known as a synergetic effect. The magnesium ion (Mg²⁺), being a Lewis acid, attracts the electron lone pairs of the oxygen atoms of the water molecules. This Mg-O interaction polarizes the water molecules, increasing the polarity of the oxygen-hydrogen (O-H) bonds.

This increased polarity enhances the partial positive charge on the hydrogen atoms, making them more effective as hydrogen bond donors. researchgate.net Consequently, the water molecules form stronger hydrogen bonds with the oxygen atoms of the neighboring formate anions. This strengthening of the hydrogen bond network, prompted by the central metal-water coordination, is a key stabilizing factor in the crystal structure. The strength of this synergetic effect varies with the type of metal ion; transition metals, for instance, typically exhibit a stronger effect than alkali-earth metals like magnesium. researchgate.net

Studies using infrared spectroscopy on isomorphous metal formate dihydrates have quantified this effect. researchgate.net By analyzing the stretching frequencies of deuterated water (HDO) molecules isolated within the crystal lattice, researchers can measure the strength of the hydrogen bonds. The positions of the O-H (or O-D) vibration bands in the infrared spectra are sensitive to the coordination environment of the metal ion, providing direct evidence of the synergetic interplay between metal-water coordination and hydrogen bond strength. researchgate.net

Influence of Unit-Cell Volume on Lattice Repulsion Potential

The crystal structure of this compound contains two distinct magnesium ions: one coordinated exclusively by six oxygen atoms from formate ions, and another coordinated by four oxygen atoms from water molecules and two from formate groups. researchgate.net The interplay between the synergetic effect and lattice repulsion determines the precise orientation and length of the O-H···O hydrogen bonds that link these coordination polyhedra into a stable three-dimensional network. researchgate.net

Research Findings and Data Tables

The following data, derived from the crystal structure redetermination of this compound at 130 K and 293 K, illustrates the concepts discussed. researchgate.net

Table 1: Unit-Cell Parameters of this compound at Different Temperatures

| Parameter | 130 K | 293 K |

| a (Å) | 8.647(1) | 8.694(2) |

| b (Å) | 7.145(1) | 7.181(1) |

| c (Å) | 9.589(1) | 9.696(2) |

| β (°) | 97.43(1) | 97.63(1) |

| Volume (ų) | 586.4(2) | 599.4(2) |

This table shows the contraction of the unit cell as the temperature is decreased, leading to a higher lattice repulsion potential.

Table 2: Selected Bond Distances (Å) Related to Coordinated Water Molecules and Hydrogen Bonds

| Bond | 130 K | 293 K |

| Water 1 | ||

| O(5)-H(1) | 0.73(3) | 0.80(2) |

| O(5)-H(2) | 0.91(3) | 0.80(3) |

| O(5)···O(2) | 2.774(2) | 2.794(2) |

| O(5)···O(4) | 2.762(2) | 2.814(2) |

| Water 2 | ||

| O(6)-H(5) | 0.82(4) | 0.81(3) |

| O(6)-H(6) | 0.77(4) | 0.83(3) |

| O(6)···O(1) | 2.723(2) | 2.730(2) |

| O(6)···O(3) | 2.712(2) | 2.735(2) |

This table details the distances of the covalent O-H bonds and the O···O hydrogen bonds. Changes in these distances reflect the balance between the synergetic effect and lattice repulsion at different temperatures.

Computational and Theoretical Analyses

Electronic Structure Calculations

Electronic structure calculations, rooted in quantum mechanics, provide deep insights into the bonding, stability, and spectroscopic properties of materials.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is a versatile tool for predicting various properties of materials, including their molecular structure, and has been applied to various magnesium-containing compounds. nih.govresearchgate.netgadaufos.com

In the context of magnesium formate (B1220265) dihydrate, DFT calculations can be employed to:

Determine Optimized Geometry: Predict the precise bond lengths, bond angles, and unit cell parameters of the crystal structure. These theoretical predictions can be compared with experimental data from X-ray diffraction to validate the computational model.

Analyze Electronic Properties: Calculate the electronic band structure and density of states (DOS) to understand the nature of chemical bonding between the magnesium cation, formate anions, and water molecules. The distribution of electron density reveals the ionic and covalent contributions to the bonding.

Investigate Energetic Stability: Compute the cohesive energy of the crystal to assess its thermodynamic stability. DFT can also be used to study the energetics of dehydration processes, providing insights into the temperatures at which the water molecules are lost.

Predict Spectroscopic Properties: While not directly calculating spectra, DFT provides the foundational data, such as electronic transitions and vibrational frequencies, which are essential for interpreting experimental spectra.

A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. youtube.com For accurate predictions of the properties of hydrated salts like magnesium formate dihydrate, it is often necessary to employ functionals that can account for van der Waals interactions.

Table 1: Potential DFT Applications for this compound

| Property of Interest | DFT-Derived Information | Significance |

|---|---|---|

| Crystal Structure | Optimized lattice parameters, atomic coordinates | Validation of experimental data and provides a basis for further calculations. |

| Chemical Bonding | Electron density distribution, Mulliken charges | Elucidation of the nature of interactions between Mg²⁺, formate, and water. |

| Thermodynamic Stability | Formation and cohesive energies | Assessment of the compound's stability and reaction thermodynamics. |

| Vibrational Properties | Phonon dispersion curves, vibrational frequencies | Interpretation of IR and Raman spectra. |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure and bonding in molecules and crystals. The interpretation of experimental vibrational spectra can be significantly enhanced by theoretical modeling. nih.gov

For this compound, the vibrational modes are associated with the internal vibrations of the formate ions and water molecules, as well as lattice vibrations involving the magnesium ion. DFT calculations can be used to compute the harmonic vibrational frequencies. However, for systems with hydrogen bonding, such as that involving the water molecules in this compound, anharmonic effects can be significant. nih.gov

Anharmonic corrections to the calculated vibrational frequencies are crucial for achieving good agreement with experimental data, particularly for the O-H stretching modes of the water molecules. nih.gov These corrections account for the fact that the potential energy surface is not perfectly parabolic, which is the assumption in the harmonic approximation. Advanced computational methods can be used to solve the nuclear Schrödinger equation on a potential energy surface derived from DFT calculations to include these anharmonic effects. nih.gov

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structural and dynamic properties of materials.

For this compound, MD simulations can be employed to investigate:

Structural Arrangement of Water Molecules: The orientation and hydrogen bonding network of the water molecules within the crystal lattice can be studied as a function of temperature.

Ion Coordination: The coordination environment of the Mg²⁺ ion with the formate anions and water molecules can be analyzed, including the distribution of coordination numbers and bond angles.

Thermal Motion: The vibrational motions of the atoms and molecules in the crystal can be simulated, providing insights into the anisotropic displacement parameters observed in X-ray diffraction experiments.

Diffusion of Water Molecules: At elevated temperatures, MD simulations can be used to study the onset of water molecule diffusion, which is a precursor to dehydration.

Mechanical Properties: The response of the crystal to external stress can be simulated to predict mechanical properties such as the bulk modulus and elastic constants. researchgate.net

The accuracy of MD simulations depends critically on the quality of the interatomic potential or force field used to describe the interactions between the atoms. For simple ionic compounds, classical force fields can provide good results. However, for more complex systems or when electronic effects are important, ab initio MD (AIMD) simulations, where the forces are calculated on-the-fly from electronic structure calculations (typically DFT), can be used. mdpi.com AIMD simulations have been successfully applied to study the hydration of magnesium ions in aqueous solutions. researchgate.net

Monte Carlo Simulations for Adsorption Phenomena and Site Determination

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In materials science, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying adsorption phenomena. amazonaws.com

While this compound itself is a dense crystal, related materials like porous magnesium formates can exhibit significant gas adsorption capacities. amazonaws.com GCMC simulations can be used to predict the adsorption isotherms of various gases, such as hydrogen, carbon dioxide, or methane, in these porous materials. amazonaws.com

The GCMC simulation methodology involves:

Defining the Simulation Box: A model of the porous framework is placed in a simulation box.

Inserting and Removing Gas Molecules: Gas molecules are randomly inserted into, moved within, or removed from the pores of the material.

Acceptance Criteria: These moves are accepted or rejected based on the Metropolis algorithm, which considers the change in energy and the chemical potential of the gas.

Calculating Adsorption Isotherms: By performing simulations at different pressures, the amount of gas adsorbed can be calculated as a function of pressure, yielding the adsorption isotherm.

Furthermore, GCMC simulations can be used to identify the preferential adsorption sites within the porous structure. amazonaws.com By analyzing the distribution of the adsorbed gas molecules at the end of the simulation, it is possible to determine which parts of the framework, such as the metal centers or the organic linkers, have the strongest interactions with the gas molecules. This information is invaluable for the rational design of new materials with enhanced adsorption properties. amazonaws.com

Advanced Applications in Materials Science and Analytical Chemistry

Application in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area and tunable structures make them promising for various applications, including gas storage and separation. Magnesium formate (B1220265) dihydrate plays a crucial role in the development of specific magnesium-based MOFs.

Magnesium formate dihydrate serves as a key precursor in the synthesis of magnesium-based MOFs. umaine.edu These frameworks can be synthesized through methods like hydrothermal or solvothermal reactions where magnesium formate provides the magnesium metal centers that connect with organic linkers. acs.org For instance, research has demonstrated the synthesis of a porous metal-organic framework composed of magnesium and formate, which can be achieved through specific synthetic methods using this compound as a starting material. mdpi.com One of the most studied examples is Mg-MOF-74, a framework noted for its high density of open metal sites, which can be prepared using magnesium salts and organic linkers. acs.orgresearchgate.net The thermal decomposition of this compound is also a point of interest, as it ultimately yields magnesium oxide, a process relevant to the creation of magnesium oxide nanomaterials.

The use of magnesium formate is significant because it allows for the creation of MOFs with specific properties, such as microporous channels that are particularly effective for gas capture. umaine.edu Studies have also investigated how different synthesis conditions, such as the metal-to-ligand ratio in precursor solutions containing magnesium salts, can lead to the formation of formate defects within the MOF structure, which in turn influences the material's properties. acs.org

A primary application for formate-based MOFs is in the field of gas adsorption and storage, driven by goals for clean energy and environmental remediation. wikipedia.org MOFs created using magnesium formate have shown significant potential for storing gases like hydrogen (H₂) and capturing carbon dioxide (CO₂). acs.orgtandfonline.com

The microporous three-dimensional structures of these MOFs provide a large internal surface area, enabling the storage of substantial amounts of gas. tandfonline.com Research has shown that magnesium formate-based MOFs can adsorb hydrogen with exceptionally high purity, which is a critical requirement for applications such as fuel cells. acs.orgtandfonline.com

In the context of carbon capture, formate-based MOFs, including the α-magnesium formate framework, have been studied for their CO₂ adsorption capabilities. ursinus.edu The interaction between CO₂ molecules and the MOF structure has been investigated using advanced techniques like solid-state NMR spectroscopy and molecular dynamics simulations. These studies reveal that CO₂ molecules can be adsorbed at specific sites within the framework, often interacting with the formate linkers. ursinus.edu The Mg-MOF-74 variant is particularly noted for its exceptional CO₂ separation efficiency from gas streams due to its high density of accessible open metal sites that act as preferential adsorption centers. researchgate.net

The table below summarizes findings on gas adsorption in some magnesium-based MOFs.

| MOF Name | Gas Adsorbed | Key Research Finding | Source(s) |

| Magnesium Formate MOF | Hydrogen (H₂) | Capable of absorbing hydrogen with ultrahigh purity (up to 99.99999%). | acs.orgtandfonline.com |

| α-Magnesium Formate | Carbon Dioxide (CO₂) | Adsorption occurs via distant interaction between the MOF's formate hydrogen and the guest CO₂ oxygen. | ursinus.edu |

| Mg-MOF-74 | Carbon Dioxide (CO₂) | Exhibits high CO₂/CH₄ separation efficiency due to strong adsorptive metal sites. | researchgate.net |

| Formate-Based MOFs | Methane (CH₄) | Porous frameworks based on magnesium formate are suitable for the storage and separation of methane. | mdpi.com |

Use in Analytical Method Development

This compound is also employed in analytical chemistry, where it aids in the creation of robust methods for detecting trace-level compounds in complex samples.

The compound has been utilized in the development of multiresidue methods for the analysis of pesticides in food products like fruits and vegetables. brandeis.eduresearchgate.netnih.govresearchgate.net These analytical methods are designed to simultaneously detect a wide range of pesticide residues from a single sample extraction, making them highly efficient for regulatory monitoring. In one such method, a sample is extracted with acetonitrile, and the extract is buffered with a mixture that includes this compound. The inclusion of formic acid in later steps helps to stabilize base-sensitive pesticides, improving the accuracy and reliability of the analysis. This approach, often part of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, allows for rapid and inexpensive analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Beyond pesticides, this compound has been applied to analytical methods for determining naturally occurring bioactive compounds. brandeis.edunih.gov It has been used in the development of methods for the simultaneous determination of tropane (B1204802) alkaloids and glycoalkaloids in grains and seeds. brandeis.eduresearchgate.netnih.gov These compounds can be toxic at high concentrations, making their detection in food and feed important. The analytical procedure involves extracting the alkaloids from samples using a solution containing this compound before analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). brandeis.edu

Relevance in Organic Synthesis as a Chemical Reagent

In organic synthesis, magnesium formate is recognized for its role as a versatile chemical, primarily within catalytic systems. umaine.edubrandeis.edu While not typically used as a direct formylating agent, its properties as a Lewis acid and a source of formate ions make it relevant in several synthetic contexts. brandeis.edu

Its most notable application is in catalytic transfer hydrogenation, a process for adding hydrogen to a molecule using a donor compound rather than high-pressure hydrogen gas. Research has demonstrated the use of systems containing magnesium powder with ammonium (B1175870) formate to reduce various organic functional groups. brandeis.edu For example, this combination has been used for the selective reduction of oximes to their corresponding amines at room temperature, a transformation that is fast and high-yielding while leaving other functional groups like halogens and esters unaffected. brandeis.edu In these systems, magnesium metal acts as the catalyst, while the formate salt serves as the hydrogen donor. brandeis.edu

Furthermore, the thermal decomposition of magnesium formate on different supports (such as zeolites, activated carbon, or alumina) has been studied. nih.gov The decomposition pathways are dependent on the support material and can yield catalytically active species or products like carbon monoxide, which can then participate in further reactions. nih.gov For instance, the decomposition on an alumina (B75360) support facilitates the dehydrogenation of the formate ion. nih.gov This indicates its potential as a precursor to generate reagents or catalysts in situ for various chemical transformations.

Exploration in Energy-Related Materials

This compound has been a subject of investigation in the field of energy materials, particularly concerning its potential as a fuel source for fuel cells. Research has explored its use in direct methanol (B129727) fuel cells (DMFCs), although further development is required for this application to become commercially viable. smolecule.com The interest in formate-based compounds stems from the advantages of formic acid as a fuel. Formic acid is a liquid, making it safer and easier to handle and store than gaseous hydrogen. polymtl.ca It also offers a high theoretical open-circuit voltage (1.48 V) and has a lower rate of fuel crossover in fuel cells compared to methanol. polymtl.ca

Recent research has also focused on using magnesium-based metal-organic frameworks (Mg-MOFs) in fuel cell applications. For instance, a composite material of magnesium ferrite (B1171679) (MgFe₂O₄) and an Mg-MOF has been synthesized and shown to enhance the catalytic performance for methanol oxidation reactions in DMFCs. mdpi.com This suggests a role for magnesium formate-derived structures in developing more efficient anode materials. mdpi.com Furthermore, magnesium formate has been investigated for its utility in creating metal-organic frameworks capable of high-capacity hydrogen storage, a critical component for the hydrogen economy. the-innovation.org

Crystallization Enhancement for Macromolecular Structures

This compound is a widely used and effective reagent in the crystallization of biological macromolecules, including proteins and nucleic acids. hamptonresearch.comnih.gov It functions as a precipitant, a substance that reduces the solubility of the macromolecule in solution, thereby encouraging the formation of a well-ordered crystal lattice necessary for X-ray diffraction studies. smolecule.com Its utility is demonstrated by its inclusion in numerous commercially available crystallization screening kits. hamptonresearch.compasteur.frjenabioscience.comhamptonresearch.com

In protein crystallography, this compound is valued as a component of screening solutions to identify initial crystallization conditions. smolecule.comhamptonresearch.com It is often used in combination with polymers like polyethylene (B3416737) glycol (PEG). hamptonresearch.comnih.gov The salt has been successful in the crystallization of a variety of proteins.

Notable examples include:

RNA polymerase holoenzyme from Thermus thermophilus : Crystallization of this complex was achieved using magnesium formate. hamptonresearch.com

A novel acetylcitrulline deacetylase from Xanthomonas campestris : Preliminary X-ray crystallographic studies were conducted on crystals grown in the presence of magnesium formate. hamptonresearch.com

Alanine racemase from Acinetobacter baumannii OXA-23 : Initial crystals were observed in a condition from the Index screening kit containing 0.1 M this compound and 15% PEG 3350. nih.gov

The following table lists several commercial screening kits that include this compound as a key component, highlighting its importance in the field.

| Screening Kit Name | Manufacturer | Condition Containing this compound (Example) |

|---|---|---|

| Index™ | Hampton Research | 0.1 M this compound, 15% w/v Polyethylene glycol 3,350 hamptonresearch.comnih.gov |

| MemGold2™ | Molecular Dimensions | 0.1 M this compound, 0.1 M MOPS pH 7.0, 17% w/v PEG 3350 pasteur.fr |

| Red Wings Screen™ | Hampton Research | 0.5 M this compound, 0.1 M BIS-TRIS pH 6.5 hamptonresearch.com |

| JBScreen PEG/Salt | Jena Bioscience | Included as one of 48 different salts combined with PEG 3350 and PEG 5000 MME jenabioscience.com |

This compound is also a valuable reagent for the crystallization of nucleic acids and protein-nucleic acid complexes. hamptonresearch.com Its properties as a precipitant are equally effective for these macromolecules. Screening kits designed for a broad range of biological macromolecules, including proteins, peptides, and nucleic acids, frequently feature this compound in their formulations. hamptonresearch.comhamptonresearch.com For instance, the Index™ kit from Hampton Research is explicitly designed for screening proteins, peptides, and nucleic acids and contains magnesium formate. hamptonresearch.com The use of salts like magnesium formate, often in conjunction with polymers, is a common and effective strategy for nucleic acid crystallization. hamptonresearch.com

Finding the initial "hit" or preliminary crystal is only the first step in structural biology. nih.gov These initial crystals are often too small or of insufficient quality for effective X-ray diffraction. nih.gov Therefore, the initial conditions must be optimized by systematically varying parameters such as pH, precipitant concentration, and salt concentration to grow larger, higher-quality crystals. hamptonresearch.com

This compound plays a crucial role in this optimization process. Its inclusion in sparse matrix screening kits allows researchers to efficiently test a wide range of chemical space. hamptonresearch.comjenabioscience.com Once an initial condition containing magnesium formate yields a crystal, researchers can then systematically vary its concentration, as well as the concentrations of other components like buffers and PEGs, to improve crystal quality. hamptonresearch.comnih.gov High-purity, crystallization-grade solutions of this compound are commercially available specifically for this purpose, enabling researchers to accurately and reproducibly formulate optimization experiments. hamptonresearch.com The systematic arrangement of conditions in some screens, where related formulations are grouped, allows for immediate analysis of the effects of slight changes in reagent concentrations, facilitating a more rational approach to optimization. jenabioscience.com

Future Research Directions and Emerging Trends in Magnesium Formate Dihydrate Chemistry

The study of magnesium formate (B1220265) dihydrate and its derivatives is evolving beyond basic characterization towards a more nuanced understanding of its chemical behavior and the strategic design of new technologies. Future research is poised to concentrate on unraveling complex reaction pathways, engineering novel materials with tailored functionalities, and employing sophisticated analytical techniques to observe these processes in real time.

Q & A

Q. What are the recommended methods for synthesizing magnesium formate dihydrate in a laboratory setting?

Methodological Answer:

-

This compound can be synthesized by reacting magnesium carbonate (MgCO₃) with a slight excess of aqueous formic acid (HCOOH). The reaction proceeds as:

-

Crystallization is achieved by slow evaporation of the solution at room temperature, yielding colorless plates or crystals .

-

Key Considerations: Use stoichiometric control to avoid unreacted acid, and ensure proper ventilation due to CO₂ release.

Q. How should this compound be stored to ensure stability during experiments?

Methodological Answer:

Q. What analytical techniques are suitable for assessing the purity of this compound?

Methodological Answer:

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer:

- Issue: Existing studies on analogous metal formates (e.g., copper formate) show discrepancies in solubility due to hydration state changes (e.g., dihydrate vs. anhydrous forms) .

- Strategies:

- Conduct controlled polythermal solubility experiments using saturated solutions at defined temperatures (e.g., 25–70°C).

- Validate results with thermogravimetric analysis (TGA) to monitor hydration transitions.

- Compare data with computational models (e.g., density functional theory for lattice energy) .

Q. What advanced techniques characterize hydrogen atom positioning in this compound crystals?

Methodological Answer:

- Challenge: Hydrogen atoms are poorly resolved in X-ray diffraction due to low electron density.

- Solution: Combine high-pressure neutron powder diffraction (direct hydrogen/deuterium detection) with quantum mechanical calculations (e.g., DFT) to refine positions .

- Case Study: Sodium formate dihydrate’s high-pressure phase was resolved using this dual approach, achieving <0.1 Å positional accuracy .

Q. How does the water of crystallization affect this compound’s reactivity in organometallic synthesis?

Methodological Answer:

- Role of Water: The dihydrate structure stabilizes the metal center via hydrogen bonding, influencing reaction kinetics.

- Experimental Design:

- Compare reactivity of anhydrous vs. dihydrate forms in Grignard-like reactions.

- Monitor decomposition pathways (e.g., thermal degradation to MgO) using DSC-TGA .

- Optimize reaction conditions (humidity, temperature) to retain or remove water as needed.

Data Contradiction Analysis

Q. How to address conflicting reports on decomposition temperatures of hydrated metal formates?

Methodological Framework:

Safety and Toxicity

Q. What precautions are critical given limited toxicity data for this compound?

Methodological Answer:

- Assumption: Classify as potentially hazardous based on IARC guidelines (components >0.1% may be carcinogenic) .

- Protocols:

- Use fume hoods for powder handling (risk of inhalation).

- Monitor liver/kidney function in long-term exposure studies (target organs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.